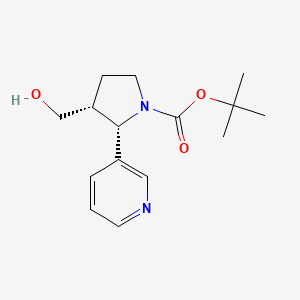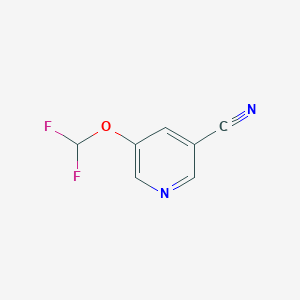
5-(Difluoromethoxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C₇H₄F₂N₂O. It belongs to the class of nicotinonitrile derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)nicotinonitrile typically involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate through a three-component Dimroth reaction . This method provides a convenient route to obtain nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields, lower costs, and minimal pollution. For example, the preparation of related compounds such as 5-difluoromethoxy-2-mercapto-1H-benzimidazole involves steps like etherification, nitrification, hydrolysis, reduction, and redox .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrazine hydrate.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
5-(Difluoromethoxy)nicotinonitrile has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known that nicotinonitrile derivatives can interact with various enzymes and receptors, influencing biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
5-Bromo-6-(difluoromethoxy)nicotinonitrile: Another nicotinonitrile derivative with potential therapeutic and industrial applications.
2-Mercapto-5-difluoromethoxy-1H-benzimidazole: A related compound used in medicine and industrial applications
Uniqueness
5-(Difluoromethoxy)nicotinonitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its difluoromethoxy group and nitrile functionality make it a valuable compound for various applications, distinguishing it from other nicotinonitrile derivatives .
Propiedades
Fórmula molecular |
C7H4F2N2O |
|---|---|
Peso molecular |
170.12 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-1-5(2-10)3-11-4-6/h1,3-4,7H |
Clave InChI |
MAUCWOIEVPZFLS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1OC(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)
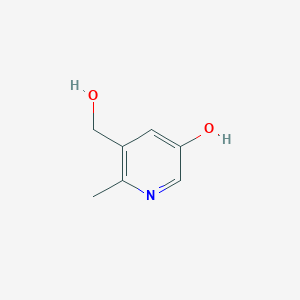
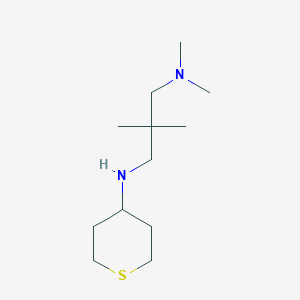
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)
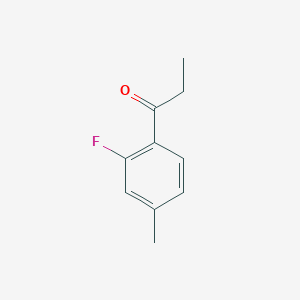
![[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)
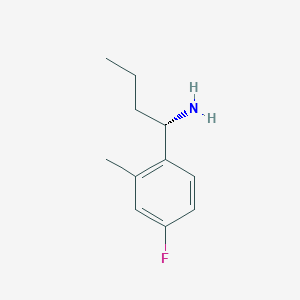
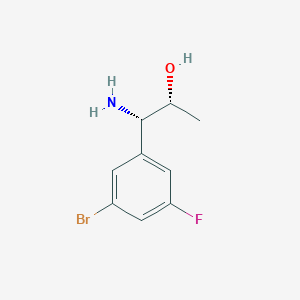
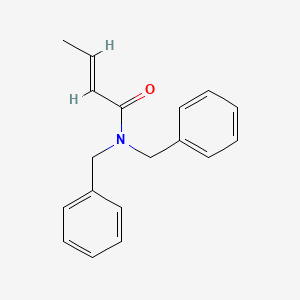
![(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13030104.png)
![4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B13030107.png)
